molecular formula C8H7BrClN3 B14764096 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine

1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine

Cat. No.: B14764096
M. Wt: 260.52 g/mol
InChI Key: ZHHXFPBJOLOPNI-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused bicyclic structure. This compound is notable for its incorporation of bromine and chlorine atoms, which contribute to its unique chemical properties. It is a derivative of imidazo[1,5-a]pyrazine, a scaffold known for its applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Condensation Reactions: Initial condensation of suitable precursors to form the imidazo[1,5-a]pyrazine core.

    Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).

    Ethylation: Alkylation to introduce the ethyl group at the desired position.

Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .

Scientific Research Applications

1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction often leads to the inhibition or activation of biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

1-bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C8H7BrClN3/c1-2-5-12-7(9)6-8(10)11-3-4-13(5)6/h3-4H,2H2,1H3

InChI Key

ZHHXFPBJOLOPNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CN=C2Cl)Br

Origin of Product

United States

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